molecular formula C14H25BO2 B13486975 2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13486975
M. Wt: 236.16 g/mol
InChI Key: IKOTWSBUMOYHET-MDZDMXLPSA-N
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Description

4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane: is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . The reaction conditions often include the use of solvents like hexane or petroleum ether and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Rhodium, palladium, and copper catalysts are frequently used.

    Solvents: Hexane, petroleum ether, and other non-polar solvents.

    Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to optimize yield.

Major Products: The major products formed from these reactions include various boron-containing compounds, such as pinacol benzyl boronate and fluorenylborolane .

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the compound acts as an electrophile, reacting with nucleophilic carbon atoms in alkenes or alkynes. This process is often facilitated by transition metal catalysts, which help to activate the boron atom and promote the formation of the desired products .

Comparison with Similar Compounds

Uniqueness: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclopropyl group and an ethenyl linkage. This structure imparts distinct reactivity and stability, making it particularly useful in specific borylation reactions and the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+

InChI Key

IKOTWSBUMOYHET-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C

Origin of Product

United States

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